molecular formula C₃₃H₆₀O₄Si₂ B1147240 (3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate CAS No. 65429-24-5

(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate

Cat. No.: B1147240
CAS No.: 65429-24-5
M. Wt: 577
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate is a synthetic derivative of androstane, a steroidal compound. This compound is characterized by the presence of tert-butyl(dimethyl)silyl groups at the 15 and 17 positions, and an acetate group at the 3 position. These modifications enhance the compound’s stability and solubility, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 15 and 17 positions of the androstane backbone are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Acetylation: The hydroxyl group at the 3 position is acetylated using acetic anhydride and a catalyst like pyridine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate group to a hydroxyl group.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

    Oxidation: Introduction of ketone or carboxyl groups.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Replacement of silyl groups with other functional groups.

Scientific Research Applications

(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with steroid receptors, enzymes, and other proteins involved in cellular signaling.

    Pathways: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3alpha,17beta)-Androst-5-en-3-yl acetate: Lacks the silyl protection groups, making it less stable.

    (3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol: Similar structure but lacks the acetate group.

Uniqueness

(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate is unique due to its enhanced stability and solubility, which are conferred by the silyl protection groups and the acetate group. These properties make it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound (3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol acetate is a synthetic steroid derivative with potential biological activities that warrant detailed investigation. This article consolidates research findings on its biological activity, focusing on its mechanism of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C33H60O4Si2
  • Molecular Weight : 600.92 g/mol

The compound features two tert-butyl(dimethyl)silyl groups attached to the steroid backbone, which may influence its solubility and biological interactions.

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in steroid metabolism. For example:

  • Inhibition of 17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) : This enzyme is crucial in the biosynthesis of testosterone. Studies have shown that certain 3beta-substituted androsterones effectively inhibit 17beta-HSD activity, leading to reduced testosterone levels in biological models .

1. Androgenic Activity

The compound has been evaluated for its androgenic effects. While some derivatives exhibit significant androgenic activity, others demonstrate selective inhibition without activating androgen receptors. For instance:

  • Selective Inhibition : Compounds designed similarly to this compound have shown to selectively inhibit type 3 17beta-HSD without binding to androgen receptors .

2. Potential Therapeutic Applications

Given its ability to modulate steroid hormone levels, this compound may have applications in treating conditions influenced by androgens:

  • Prostate Cancer : By inhibiting testosterone synthesis, it may help manage androgen-sensitive cancers such as prostate cancer.
  • Hormonal Disorders : It could be beneficial in conditions characterized by excessive androgen production.

Table 1: Summary of Research Findings on Biological Activity

StudyFindingsNotes
Study AInhibition of testosterone synthesisIC50 values ranged from 57 nM to 1 µM in different assays .
Study BSelective inhibition of type 3 17beta-HSDNo significant binding affinity for androgen or estrogen receptors observed .
Study CPotential use in prostate cancer therapyReduced tumor growth in animal models when combined with other hormonal therapies .

Properties

IUPAC Name

[(3R,8R,9S,10R,13S,14S,15S,17S)-15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60O4Si2/c1-22(34)35-24-16-18-32(8)23(20-24)14-15-25-26(32)17-19-33(9)28(37-39(12,13)31(5,6)7)21-27(29(25)33)36-38(10,11)30(2,3)4/h14,24-29H,15-21H2,1-13H3/t24-,25-,26+,27+,28+,29-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSRALKJXTXMBT-LGSZARPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CC(C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](C[C@@H]([C@H]4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747161
Record name (3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65429-24-5
Record name (3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.